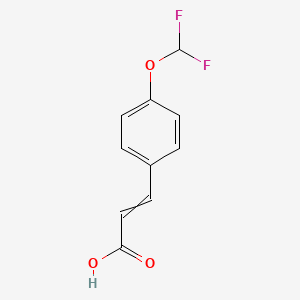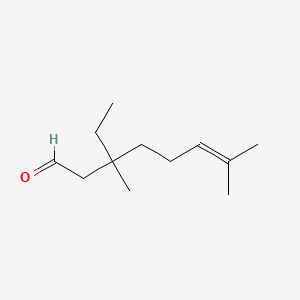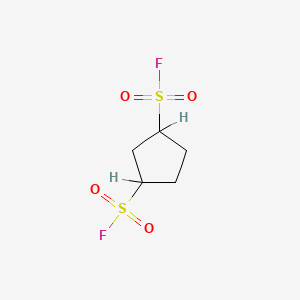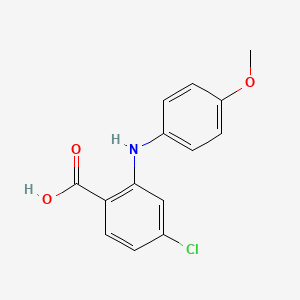
4-(Difluoromethoxy)cinnamic acid
Vue d'ensemble
Description
4-(Difluoromethoxy)cinnamic acid (4-DFCA) is an organic acid that has been extensively studied in the field of organic chemistry. It is a derivative of cinnamic acid, which is a naturally occurring compound found in plants, and is used in a variety of industrial and medical applications.
Applications De Recherche Scientifique
Antimicrobial Applications
Cinnamic acid derivatives have been studied for their effects on controlling planktonic bacteria such as Escherichia coli, Staphylococcus aureus, and Enterococcus hirae. While the specific derivative “4-(Difluoromethoxy)cinnamic acid” was not mentioned, it is possible that it shares similar antimicrobial properties due to its structural relation to cinnamic acid .
Anthelmintic Activity
Some cinnamic acid derivatives have been evaluated for their in vitro anthelmintic activity against larvae and eggs of gastrointestinal nematodes. Again, while “4-(Difluoromethoxy)cinnamic acid” is not explicitly referenced, its potential for anthelmintic activity could be inferred based on its classification within cinnamic acid derivatives .
Antioxidant Capacity
Cinnamic acid derivatives have shown antioxidant capacities in various studies. They may contribute to reducing oxidative stress in biological systems, which is a valuable property in the development of new therapeutic agents .
Hypolipidemic Effects
Some derivatives have been reported to significantly decrease triglycerides and total cholesterol in hyperlipidemic rats, suggesting a potential application of “4-(Difluoromethoxy)cinnamic acid” in managing lipid levels and cardiovascular health .
Mécanisme D'action
Target of Action
The primary target of 4-(Difluoromethoxy)cinnamic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is particularly involved in the epithelial-mesenchymal transformation (EMT) process, which is a key factor in fibrosis .
Mode of Action
4-(Difluoromethoxy)cinnamic acid interacts with its target, TGF-β1, by inhibiting the EMT process. This process involves the transformation of epithelial cells into mesenchymal cells, leading to excessive extracellular matrix deposition, a key characteristic of fibrosis . The compound achieves this by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen I, and increasing the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3, which are proteins involved in the signal transduction of TGF-β1 .
Biochemical Pathways
The TGF-β1/Smad pathway is the main biochemical pathway affected by 4-(Difluoromethoxy)cinnamic acid. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex moves to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The action of 4-(Difluoromethoxy)cinnamic acid results in the attenuation of TGF-β1-induced EMT in cells and the reduction of fibrosis. In the context of pulmonary fibrosis, for example, the compound has been shown to improve lung function, reduce lung inflammation and fibrosis, decrease collagen deposition, and reduce the expression of E-cadherin .
Propriétés
IUPAC Name |
(E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLKYWTYLFJOGX-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-](/img/structure/B1619732.png)